8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound belonging to the class of quinoline derivatives, specifically characterized by its unique structure that includes a methyl group, a carbonyl group, and a carboxylic acid functional group. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial properties.
The synthesis and characterization of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid have been documented in various scientific studies and patents. Notably, it is often synthesized as an intermediate in the production of more complex quinolone derivatives, which are used in pharmaceuticals .
This compound can be classified as:
The synthesis of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves several key steps:
The synthesis typically yields a white powder with specific melting points and infrared spectroscopy data indicating the presence of characteristic functional groups. For example, yields can range from 50% to 75%, depending on the specific reaction conditions employed .
The molecular structure of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be represented as follows:
Key structural features include:
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound's biological activity or enhancing its solubility for pharmaceutical applications .
The mechanism of action for compounds like 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid often involves interaction with bacterial enzymes or DNA synthesis pathways. Quinoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.
Research indicates that modifications on the quinoline core can enhance potency against resistant strains of bacteria, making this class of compounds valuable in developing new antibiotics .
Relevant data from studies suggest that these properties contribute to its potential application as an antimicrobial agent .
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific uses:
Research continues to explore its efficacy and safety profile in clinical applications .
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid represents a strategically designed cinnoline derivative incorporating structural features critical for dual antiviral and antibacterial targeting. Its core consists of a bicyclic nitrogenous aromatic system (cinnoline) fused to a 4-oxo-3-carboxylic acid pharmacophore, with a methyl group enhancing hydrophobic interactions at the 8-position. This configuration emulates key aspects of quinolone antibiotics (e.g., Ciprofloxacin) and HIV integrase strand transfer inhibitors (INSTIs) (e.g., Elvitegravir), positioning it as a versatile scaffold for enzyme inhibition [2] [9]. The 4-oxo-1,4-dihydro moiety enables keto-enol tautomerism, facilitating bidentate metal chelation, while the carboxylic acid provides anionic character for ionic binding. The 8-methyl group augments van der Waals contacts within hydrophobic enzyme pockets, a feature exploited in optimized INSTIs [8] [9].
The cinnoline core of 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibits isosteric equivalence to quinolones, differing primarily in the position of the second nitrogen atom (cinnoline: N2 adjacent to ring fusion; quinoline: N1 distal). This modification preserves the planar aromatic system essential for π-stacking within enzyme active sites while subtly altering electronic distribution and hydrogen-bonding capacity [2] [8]. As illustrated in Table 1, the 4-oxo-3-carboxylic acid motif is a conserved pharmacophore shared with clinically successful quinolone-based INSTIs (Elvitegravir) and antibiotics.
Table 1: Core Structural Comparison of Cinnoline and Relevant Quinolone Derivatives
Compound Class | Core Structure | Key Pharmacophoric Elements | Clinical/Target Relevance |
---|---|---|---|
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid | Cinnoline N1-N2 fused benzene | 4-Oxo, 3-COOH, 8-CH₃ | HIV IN, Bacterial Topoisomerases (Proposed) |
Elvitegravir (Quinolone INSTI) | Quinoline N1 fused benzene | 4-Oxo, 3-COOH, 6/7-Substituents | FDA-approved HIV Integrase Inhibitor |
Ciprofloxacin (Quinolone Antibiotic) | Quinoline N1 fused piperazine | 4-Oxo, 3-COOH, 6-F, N1-Cyclopropyl | DNA Gyrase/Topoisomerase IV Inhibitor |
The metal-chelating capacity of the 3-carboxyl-4-hydroxylpyridinone-like motif (enolized form) is critical for inhibiting Mg²⁺-dependent enzymes like HIV integrase (IN) and bacterial type II topoisomerases. Computational modeling confirms that the cinnoline core effectively positions this chelator and the hydrophobic 8-methyl group to engage analogous binding residues as quinolone inhibitors [2] [9]. Furthermore, the planar rigidity of the bicyclic system facilitates intercalation or stacking with DNA bases or aromatic enzyme residues, a mechanism vital for quinolone antibacterial activity and INSTI function [8].
The discovery pathway of 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives stems from parallel evolution in quinolone chemistry:
Table 2: Key Milestones in Quinolone/Cinnoline-Based Drug Development
Time Period | Development | Impact on Cinnoline Design |
---|---|---|
1962-1970 | Nalidixic Acid (1st Gen Quinolone Antibiotic) | Validated 4-oxo-3-COOH as core DNA-targeting pharmacophore |
1980s-1990s | Fluoroquinolones (Ciprofloxacin, Levofloxacin) | Demonstrated role of C6-F/C7-heterocycle for potency/breadth |
2000-2007 | Quinolone HIV IN Inhibitors Identified (e.g., JTK-303) | Confirmed scaffold versatility beyond antibacterial targets |
2012 | Elvitegravir (Quinolone INSTI) FDA-approved | Proved clinical viability of optimized 4-oxo-3-COOH scaffold |
2015-Present | Cinnoline-3-carboxylic Acids Synthesized & Screened | Explored N-heterocycle variation (cinnoline vs quinoline) |
Recent syntheses of 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives leverage methodologies developed for analogous quinolones, such as Gould-Jacobs cyclization or microwave-assisted Dieckmann condensations [3] [7]. Biological evaluations often position these cinnolines within broader SAR studies of quinolone-type INSTIs and antibiotics, highlighting their emergent role in scaffold diversification [9].
The mechanistic parallelism between HIV-1 integrase (IN) and bacterial type II topoisomerases (DNA gyrase, topoisomerase IV) underpins the rationale for developing 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid:
The design of 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid thus embodies a structure-based approach leveraging conserved mechanistic vulnerabilities across two therapeutically critical enzyme families. Its ongoing evaluation focuses on quantifying inhibitory potency (IC₅₀) against recombinant IN and topoisomerases, cellular antiviral/antibacterial efficacy (EC₅₀/MIC), and resistance profiles relative to quinolone benchmarks [3] [7] [9].
Table 3: Enzyme Targets and Inhibition Mechanisms of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid
Target Enzyme | Catalytic Function | Inhibition Mechanism by Cinnoline Derivative | Experimental Evidence |
---|---|---|---|
HIV-1 Integrase (IN) | Inserts viral DNA into host genome (Strand Transfer) | Chelates active site Mg²⁰⁺; Disrupts viral DNA binding | ST Inhibition IC₅₀ assays [3] [9] |
DNA Gyrase (Bacterial) | Introduces negative DNA supercoils (ATP-dependent) | Chelates Mg²⁺ in GyrA subunit; Stabilizes DNA cleavage complex | Supercoiling/cleavage assays [2] |
Topoisomerase IV (Bacterial) | Decatenates daughter chromosomes | Similar to Gyrase; Often higher affinity in Gram+ bacteria | Decatenation assays [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0